

An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5)

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Compound of Interest

Compound Name: Ethyl 6-hydroxyoctanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-hydroxyhexanoate (CAS number 5299-60-5), a versatile bifunctional molecule with applications in organic synthesis, fragrance formulation, and as a potential building block in the development of bioactive compounds. This document consolidates its chemical and physical properties, detailed spectral analysis, and established synthesis protocols. Particular emphasis is placed on its role as a synthon for more complex molecules relevant to pharmaceutical and life sciences research.

Chemical and Physical Properties

Ethyl 6-hydroxyhexanoate is a clear, colorless liquid at room temperature. Its bifunctional nature, possessing both a hydroxyl group and an ethyl ester, makes it a valuable intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 6-hydroxyhexanoate

Property	Value	Reference(s)
CAS Number	5299-60-5	[1]
Molecular Formula	C ₈ H ₁₆ O ₃	[1]
Molecular Weight	160.21 g/mol	[1]
Density	0.985 g/mL at 25 °C	[2]
Boiling Point	127-128 °C at 12 mmHg	[2]
Refractive Index	n ₂₀ /D 1.437	[2]
Appearance	Colorless liquid	[3]
Solubility	Soluble in common organic solvents.	
SMILES	CCOC(=O)CCCCCO	[4]
InChI	InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3	[1]
InChIKey	HYXRUZUPCFVWAH-UHFFFAOYSA-N	[1]

Spectral Data and Analysis

Detailed spectral analysis is crucial for the unambiguous identification and quality control of Ethyl 6-hydroxyhexanoate. The following sections provide an interpretation of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of Ethyl 6-hydroxyhexanoate exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts are influenced by the electronic environment of each proton. A detailed assignment of the proton signals is provided in Table 2.

Table 2: ¹H NMR Spectral Data for Ethyl 6-hydroxyhexanoate (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.12	Quartet	2H	-O-CH ₂ -CH ₃
3.64	Triplet	2H	HO-CH ₂ -
2.29	Triplet	2H	-CH ₂ -C(=O)O-
1.55 - 1.70	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ - C(=O)O- and HO- CH ₂ -CH ₂ -
1.35 - 1.45	Multiplet	2H	-CH ₂ -CH ₂ -CH ₂ -
1.25	Triplet	3H	-O-CH ₂ -CH ₃
~1.5 (broad)	Singlet	1H	-OH

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The assignments for the carbon signals of Ethyl 6-hydroxyhexanoate are presented in Table 3.

Table 3: ¹³C NMR Spectral Data for Ethyl 6-hydroxyhexanoate (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
173.8	C=O (Ester)
62.5	HO-CH ₂ -
60.2	-O-CH ₂ -CH ₃
34.3	-CH ₂ -C(=O)O-
32.4	HO-CH ₂ -CH ₂ -
25.4	-CH ₂ -CH ₂ -CH ₂ -C(=O)O-
24.6	-CH ₂ -CH ₂ -CH ₂ -
14.2	-O-CH ₂ -CH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Ethyl 6-hydroxyhexanoate displays characteristic absorption bands corresponding to its functional groups. A summary of the key vibrational frequencies and their assignments is provided in Table 4.

Table 4: FTIR Spectral Data for Ethyl 6-hydroxyhexanoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (hydroxyl group)
2935, 2860	Strong	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester carbonyl)
1180	Strong	C-O stretch (ester)
1060	Strong	C-O stretch (hydroxyl group)

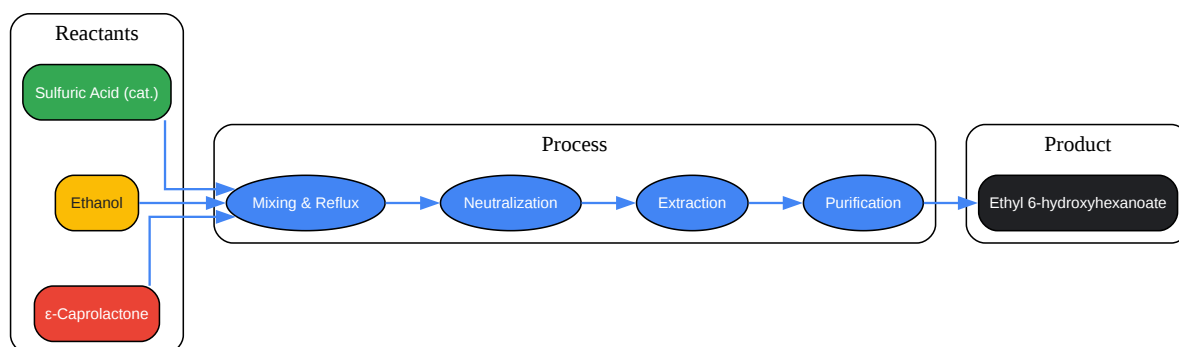
Experimental Protocols

The synthesis of Ethyl 6-hydroxyhexanoate is most commonly achieved through the ring-opening of ϵ -caprolactone. Two effective methods are detailed below.

Acid-Catalyzed Ethanolysis of ϵ -Caprolactone

This method involves the acid-catalyzed ring-opening of ϵ -caprolactone with ethanol.

Experimental Workflow: Acid-Catalyzed Synthesis



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Caption: Workflow for the acid-catalyzed synthesis of Ethyl 6-hydroxyhexanoate.

Procedure:

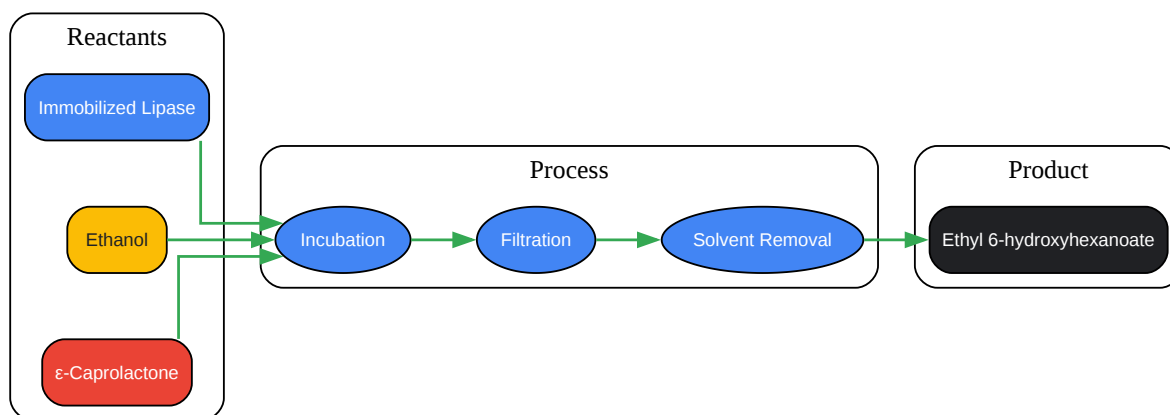
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ϵ -caprolactone (1 equivalent) and absolute ethanol (10-20 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by vacuum distillation to obtain pure Ethyl 6-hydroxyhexanoate. A two-step preparation of ethyl 6-hydroxyhexanoate via hydrolysis of ϵ -caprolactone has been reported[2][5].

Lipase-Catalyzed Ethanolysis of ϵ -Caprolactone

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis. Immobilized lipases, such as *Candida antarctica* lipase B (Novozym 435), are effective catalysts for this transformation.

Experimental Workflow: Lipase-Catalyzed Synthesis



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Caption: Workflow for the lipase-catalyzed synthesis of Ethyl 6-hydroxyhexanoate.

Procedure:

- **Reaction Setup:** In a screw-capped vial, dissolve ϵ -caprolactone (1 equivalent) in ethanol (5-10 equivalents).
- **Enzyme Addition:** Add immobilized lipase (e.g., 10-20% by weight of ϵ -caprolactone).
- **Reaction:** Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle shaking for 24-72 hours. Monitor the conversion by GC analysis.
- **Enzyme Recovery:** After the reaction, recover the immobilized enzyme by filtration for potential reuse.
- **Purification:** Remove the excess ethanol under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary. Ultrasonic irradiation has been shown to greatly improve the *Candida antarctica* lipase B mediated ring opening polymerization of ϵ -caprolactone[6].

Applications in Research and Drug Development

Ethyl 6-hydroxyhexanoate serves as a valuable and versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.

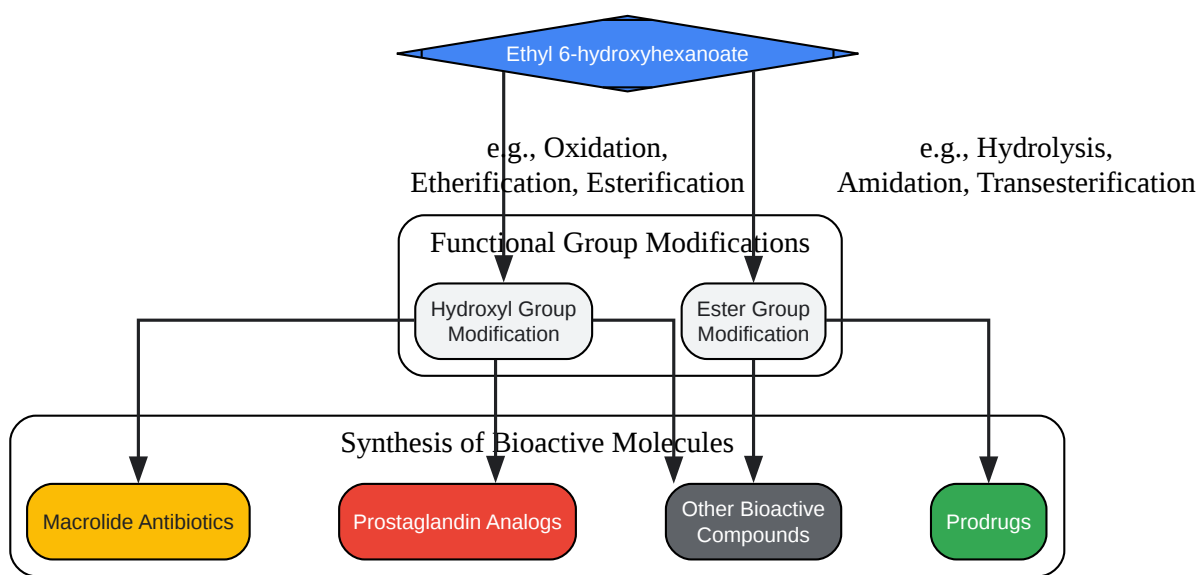
Synthon for Bioactive Molecules

The bifunctional nature of Ethyl 6-hydroxyhexanoate allows for selective modification at either the hydroxyl or the ester group. This makes it a useful starting material for the synthesis of a variety of compounds, including:

- **Prostaglandin Analogs:** The six-carbon chain with a terminal hydroxyl group can be a key fragment in the synthesis of certain prostaglandin analogs, which are potent bioactive lipids with diverse physiological effects[7].
- **Macrolide Antibiotics:** The hydroxy ester functionality can be incorporated into the synthesis of macrolide skeletons, a class of antibiotics that inhibit bacterial protein synthesis[8][9].
- **Prodrugs:** Ethyl 6-hydroxyhexanoate is suitable for use in the synthesis of series of model phenol carbonate ester prodrugs having fatty acid-like structures[2][5]. The hydroxyl group

can be used to attach a drug molecule, while the ester can be designed for controlled release.

Logical Relationship: Ethyl 6-hydroxyhexanoate as a Versatile Synthone



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Caption: Versatility of Ethyl 6-hydroxyhexanoate in the synthesis of bioactive molecules.

Role in Drug Delivery Systems

While Ethyl 6-hydroxyhexanoate itself is not typically a primary component of drug delivery systems, its derivatives play a significant role. For instance, 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate, a related compound, exhibits biocompatibility and can form nanoparticles for controlled drug delivery[10]. This highlights the potential of using Ethyl 6-hydroxyhexanoate as a starting material for creating novel biocompatible and biodegradable polymers for drug encapsulation and release.

Safety and Handling

Ethyl 6-hydroxyhexanoate is considered to be an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 6-hydroxyhexanoate is a valuable and versatile chemical intermediate with established synthetic routes and well-characterized spectral properties. Its bifunctionality makes it an attractive starting material for the synthesis of a wide range of more complex molecules. For researchers and professionals in drug development, Ethyl 6-hydroxyhexanoate offers potential as a key building block for the creation of novel therapeutic agents and drug delivery systems. Further exploration of its utility in the synthesis of diverse bioactive scaffolds is a promising area for future research.

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